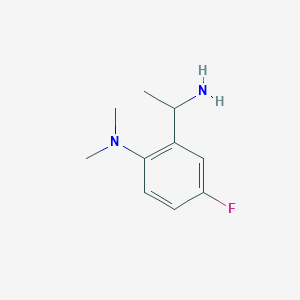

2-(1-アミノエチル)-4-フルオロ-N,N-ジメチルアニリン

説明

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Rho関連キナーゼの阻害

2-(1-アミノエチル)-4-フルオロ-N,N-ジメチルアニリン: は、Rho関連コイルコイル形成タンパク質セリン/スレオニンキナーゼ(ROCK)を阻害することが知られているY-27632と構造的に類似しています。 ROCKは、収縮、接着、遊走、増殖、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たしています 。ROCKを阻害することで、研究者はこれらのプロセスに関与する経路を研究し、関連する疾患の治療法を開発することができます。

化学参照標準

2-(1-アミノエチル)-4-フルオロ-N,N-ジメチルアニリンのような化合物は、分析化学において化学参照標準として使用できます。 それらは、医薬品試験および品質管理で使用される分析方法の精度と一貫性を確保するのに役立ちます .

作用機序

Target of Action

The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways . This compound selectively inhibits p160ROCK , a key player in various cellular processes including cell adhesion and smooth muscle contraction .

Mode of Action

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity . This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations .

Biochemical Pathways

The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation . This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles

Result of Action

The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival . It also affects smooth muscle contraction by inhibiting calcium sensitization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate .

特性

IUPAC Name |

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTDJCWTDXAMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

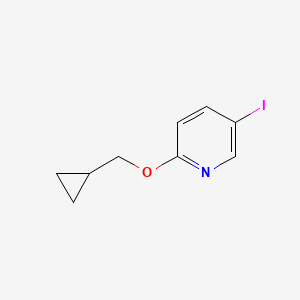

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)

![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)

![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)

![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)